Tetrahydropyridazine-1(2H)-carbothioamide
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Overview
Description
Tetrahydropyridazine-1(2H)-carbothioamide is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydropyridazine-1(2H)-carbothioamide can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydropyridazine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the ring structure. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydropyridazine derivatives.
Scientific Research Applications
Tetrahydropyridazine-1(2H)-carbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Material Science: this compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydropyridazine-1(2H)-carboxylate
- Tetrahydropyridazine-1(2H)-carboxamide
- Tetrahydropyridazine-1(2H)-carbonitrile
Uniqueness
Tetrahydropyridazine-1(2H)-carbothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C5H11N3S |
---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
diazinane-1-carbothioamide |
InChI |
InChI=1S/C5H11N3S/c6-5(9)8-4-2-1-3-7-8/h7H,1-4H2,(H2,6,9) |
InChI Key |
SIYWRUSTDCNEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)C(=S)N |
Origin of Product |
United States |
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